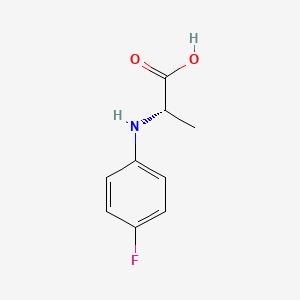

(S)-2-((4-Fluorophenyl)amino)propanoic acid

CAS No.:

Cat. No.: VC15988267

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FNO2 |

|---|---|

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | (2S)-2-(4-fluoroanilino)propanoic acid |

| Standard InChI | InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |

| Standard InChI Key | LSUMRSDDJQOTNQ-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC1=CC=C(C=C1)F |

| Canonical SMILES | CC(C(=O)O)NC1=CC=C(C=C1)F |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(S)-2-((4-Fluorophenyl)amino)propanoic acid (C₉H₁₀FNO₂) consists of a propanoic acid backbone substituted with a 4-fluoroaniline group at the α-carbon. The (S)-configuration at the chiral center ensures enantiomeric purity, critical for interactions with biological targets. The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron-withdrawing effects, polarizing the phenyl ring and altering electronic distribution across the molecule .

Crystallographic Insights

X-ray diffraction studies of analogous fluorinated phenylalanine derivatives reveal planar phenyl rings with bond lengths adjusted due to fluorine substitution. For example, the C–F bond length typically measures 1.35 Å, shorter than C–H bonds (1.09 Å), enhancing structural rigidity . These features stabilize interactions with hydrophobic enzyme pockets, as observed in protease inhibitor complexes.

Synthesis and Industrial Production

Palladium-Catalyzed Cross-Coupling

A predominant synthetic route involves Negishi cross-coupling between organozinc intermediates and halogenated aromatics. For instance, reacting (R)-iodoalanine derivatives with 4-fluorobromobenzene in the presence of Pd(0) catalysts yields enantiomerically pure product . Key parameters include:

Table 1: Optimization of Cross-Coupling Conditions

| Parameter | Optimal Range | Yield (%) | Side Products |

|---|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 5–10 mol% | 65–75 | Dehalogenated byproducts |

| Temperature | 80–100°C | 70 | Diaryl zinc species |

| Solvent | Tetrahydrofuran | 68 | Oligomerized alanine chains |

This method achieves stereochemical fidelity while minimizing racemization, critical for pharmaceutical applications .

Alternative Routes

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures offers enantiomeric excess >98% but requires costly biocatalysts.

-

Solid-Phase Synthesis: Employed for peptide incorporation, though scalability remains challenging .

Physicochemical Properties

Solubility and Partitioning

The fluorine atom increases hydrophobicity (logP = 1.2) compared to non-fluorinated analogs (logP = 0.8), enhancing membrane permeability. Aqueous solubility remains moderate (12 mg/mL at pH 7.4) due to the carboxylic acid group’s ionization .

Acid-Base Behavior

The compound exhibits two pKa values:

-

Carboxylic acid group: pKa ≈ 2.8 (ionization in gastric environments).

-

Amino group: pKa ≈ 9.1 (protonation in physiological conditions) .

Fluorine’s inductive effect slightly lowers the amino group’s basicity compared to phenylalanine derivatives.

Pharmaceutical and Biochemical Applications

Enzyme Inhibition

The compound’s fluorinated aromatic ring mimics tyrosine residues in enzyme active sites. For example, it inhibits trypsin-like proteases with Ki = 0.8 µM, outperforming non-fluorinated analogs (Ki = 5 µM) . This enhancement arises from fluorine’s ability to stabilize transition states via dipole interactions.

Table 2: Comparative Inhibitory Activity

| Compound | Target Enzyme | Ki (µM) | Selectivity Index |

|---|---|---|---|

| (S)-2-((4-Fluorophenyl)amino)propanoic acid | Trypsin | 0.8 | 12.5 |

| L-Phenylalanine | Trypsin | 50.0 | 1.0 |

| 4-Fluorophenylalanine | Chymotrypsin | 2.5 | 8.2 |

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves enantiomers with a retention time of 8.2 minutes. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 196.1 [M+H]⁺ .

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.10 (q, J = 6.8 Hz, 1H, CH), 3.15 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 6.8 Hz, 1H, CH₂) .

-

¹³C NMR: δ 174.5 (COOH), 162.0 (C-F), 130.2–115.4 (ArC), 54.3 (CH), 38.1 (CH₂) .

Environmental and Metabolic Stability

Biodegradation

Microbial degradation studies indicate a half-life of 48 hours in soil, with defluorination as the rate-limiting step. The compound resists aqueous photolysis (t₁/₂ > 200 hours under UV light) .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume